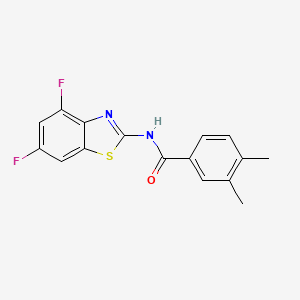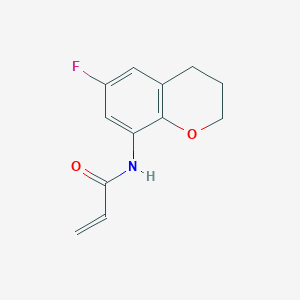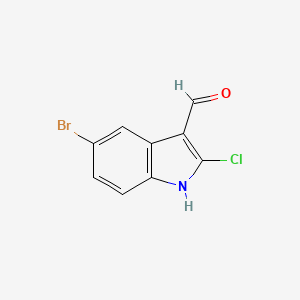
2-(4-chlorophenoxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is a potential drug candidate that has been extensively studied for its therapeutic properties.
科学的研究の応用
Environmental Impact and Degradation
Research on compounds similar to "2-(4-chlorophenoxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide" often explores their environmental presence, degradation pathways, and impacts. For instance, chlorophenols and chlorinated herbicides, which share structural motifs with the compound , are extensively studied for their occurrence in the environment and potential for biodegradation. Chlorophenols, for example, are known for their environmental persistence and bioaccumulation, leading to significant ecological concerns. Studies on these compounds provide insights into the mechanisms of microbial degradation, which could be relevant for understanding how similar compounds might be broken down in nature or through engineered bioremediation processes (Peng et al., 2016).
Toxicological Studies
Toxicological studies of structurally related compounds, such as chlorinated herbicides and chlorophenols, offer insights into the potential health and environmental risks associated with chemical compounds of this nature. These studies typically assess the impact on aquatic life, potential for causing endocrine disruption, and effects on human health through exposure. Understanding the toxicological profile of related compounds can inform safety guidelines and regulatory standards for the use and disposal of "2-(4-chlorophenoxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide" in various applications (Bradberry et al., 2000).
Potential for Bioremediation
The study of microbial degradation and bioremediation of chlorophenols and related compounds has significant implications for environmental management and pollution control strategies. Research in this area focuses on identifying microbial strains capable of degrading toxic compounds and elucidating the biochemical pathways involved. Such information could be vital for developing bioremediation strategies for "2-(4-chlorophenoxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide," especially if it exhibits environmental persistence or toxicity (Pang et al., 2020).
- Environmental Impact and Degradation : (Peng et al., 2016)
- Toxicological Studies : (Bradberry et al., 2000)
- Potential for Bioremediation : (Pang et al., 2020)
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-15-3-5-16(6-4-15)22-11-17(21)20-9-12-7-14(10-19-8-12)13-1-2-13/h3-8,10,13H,1-2,9,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYJADCSJRECJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2378099.png)
methanone](/img/structure/B2378103.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2378105.png)


![2-Ethyl-5-((4-isopropylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2378110.png)
![2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide](/img/structure/B2378112.png)
![5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2378114.png)
![ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2378115.png)

![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2378117.png)
![N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2378119.png)

